molecular formula C16H18ClN9O5S3 B12828410 7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride

7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride

Cat. No.: B12828410
M. Wt: 548.0 g/mol
InChI Key: HZYJYGJIOCXOTH-LQGGPMKRSA-N
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Description

The compound “7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride” is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a thiazole ring, a tetrazole ring, and a bicyclic β-lactam core, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiazole and tetrazole rings, followed by their incorporation into the bicyclic β-lactam core. Common synthetic routes may include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Tetrazole Ring: This often involves the reaction of azides with nitriles under thermal or catalytic conditions.

    Coupling Reactions: The thiazole and tetrazole rings are then coupled with the β-lactam core through amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The thiazole and tetrazole rings can be oxidized under specific conditions to form sulfoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the β-lactam core or the thiazole ring, leading to the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amino and methoxyimino groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce reduced β-lactam derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biology, the compound may serve as a probe for studying enzyme interactions, particularly those involving β-lactamases. Its structural features make it a valuable tool for investigating biological processes at the molecular level.

Medicine

In medicine, the compound has potential applications as an antibiotic or antimicrobial agent. Its β-lactam core is similar to that found in many clinically used antibiotics, suggesting it may have similar therapeutic properties.

Industry

In industry, the compound can be used in the development of new materials or as a catalyst in various chemical processes. Its unique structure and reactivity make it a versatile component in industrial applications.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The β-lactam core can inhibit the activity of β-lactamase enzymes, preventing the breakdown of β-lactam antibiotics. Additionally, the thiazole and tetrazole rings may interact with other biological targets, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Penicillin: A well-known β-lactam antibiotic with a similar core structure.

    Cephalosporin: Another β-lactam antibiotic with a broader spectrum of activity.

    Carbapenem: A β-lactam antibiotic known for its resistance to β-lactamase enzymes.

Uniqueness

The compound’s uniqueness lies in its combination of the thiazole and tetrazole rings with the β-lactam core. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H18ClN9O5S3

Molecular Weight

548.0 g/mol

IUPAC Name

7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C16H17N9O5S3.ClH/c1-24-16(20-22-23-24)33-4-6-3-31-13-9(12(27)25(13)10(6)14(28)29)19-11(26)8(21-30-2)7-5-32-15(17)18-7;/h5,9,13H,3-4H2,1-2H3,(H2,17,18)(H,19,26)(H,28,29);1H/b21-8+;

InChI Key

HZYJYGJIOCXOTH-LQGGPMKRSA-N

Isomeric SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)SC2)C(=O)O.Cl

Canonical SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O.Cl

Origin of Product

United States

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